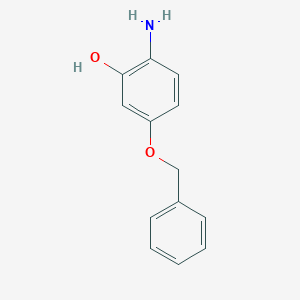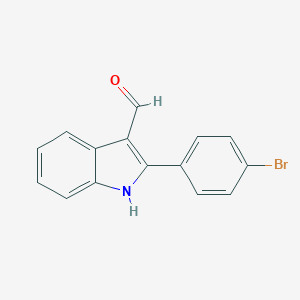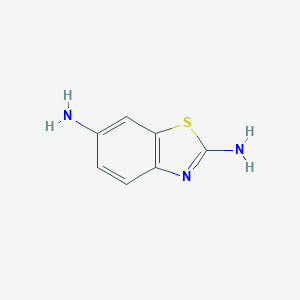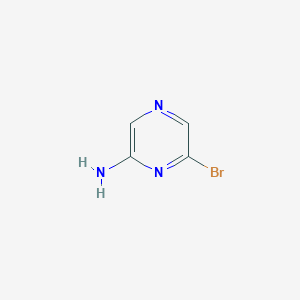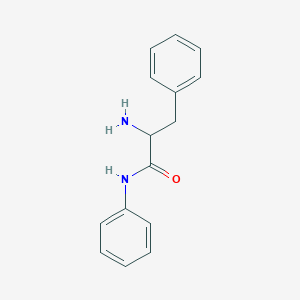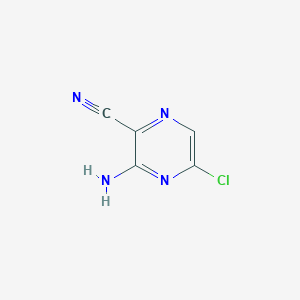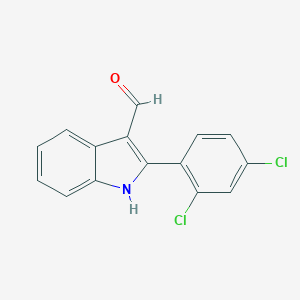
2-(2,4-二氯苯基)-1H-吲哚-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds often involves complex organic reactions. For instance, a similar compound, “5-(tert-butyl)-N-(2,4-dichlorophenyl)-1H-1,2,4-triazol-3-amine”, was synthesized in four steps starting from pivalic acid via thiourea formation followed by heterocyclization with hydrazine hydrate .Chemical Reactions Analysis
The chemical reactions involving similar compounds can be quite complex. For example, a continuous nitration process was developed for a related compound, “2-(2,4-dichloro-5-nitrophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one”, which is a key intermediate for the synthesis of an important triazolinone herbicide .科学研究应用
有机化学中的合成和应用
2-(2,4-二氯苯基)-1H-吲哚-3-甲醛及其衍生物已被广泛研究,用于有机化学中的合成和应用。例如,Pchalek等人(2021年)探索了从活化吲哚合成呋喃[2,3-g]吲哚的过程,该过程涉及吲哚甲醛的转化(Pchalek, Kumar, & Black, 2021)。此外,Sravanthi和Manju(2015年)合成了新型光活性吲哚-3基噻唑并[3,2-a][1,3,5]三嗪,展示了从吲哚甲醛中创造荧光材料的潜力(Sravanthi & Manju, 2015)。
结构分析和光物理性质
Tariq等人(2020年)利用各种光谱技术和密度泛函理论(DFT)研究对新型吲哚衍生物,包括1H-吲哚甲醛进行了全面的结构分析。这项研究突显了吲哚衍生物在开发具有非线性光学性质的材料中的重要性(Tariq, Raza, Khalid, Rubab, Khan, Ali, Tahir, & Braga, 2020)。
抗菌和抗癫痫活性
对吲哚-3-甲醛衍生物的生物活性研究取得了令人鼓舞的成果。Ladani等人(2009年)从2-(2,4-二氯苯基)咪唑并[1,2-a]吡啶-3-甲醛合成了氧代嘧啶和硫代嘧啶,表现出显著的抗菌活性(Ladani, Tala, Akbari, Dhaduk, & Joshi, 2009)。此外,Gautam、Gupta和Yogi(2021年)研究了新型吲哚衍生物的合成和抗癫痫活性,强调了这些化合物的潜在治疗应用(Gautam, Gupta, & Yogi, 2021)。
绿色化学和可持续合成
Madan(2020年)报道了一种绿色和可持续的合成吲哚-3-甲醛衍生物的方法,强调了在化学合成中采用环保方法的重要性(Madan, 2020)。
未来方向
The future research directions for such compounds could involve further exploration of their potential applications. For instance, similar compounds have been studied for their potential use in anti-TB drug development . Additionally, new and efficient processes for the synthesis of these compounds are continually being developed .
属性
IUPAC Name |
2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2NO/c16-9-5-6-11(13(17)7-9)15-12(8-19)10-3-1-2-4-14(10)18-15/h1-8,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKIWMRYORRTEY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C=C(C=C3)Cl)Cl)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

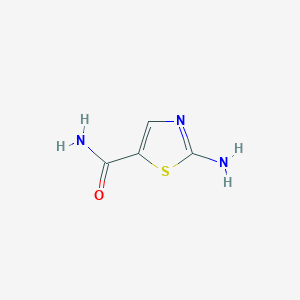
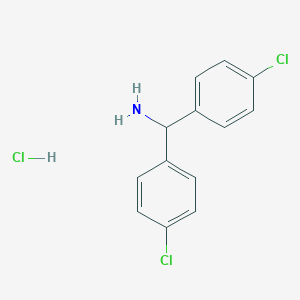
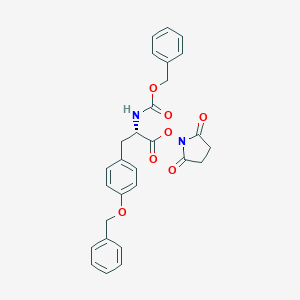
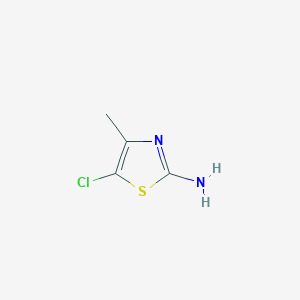
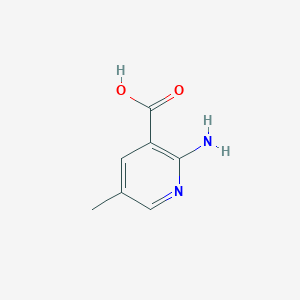
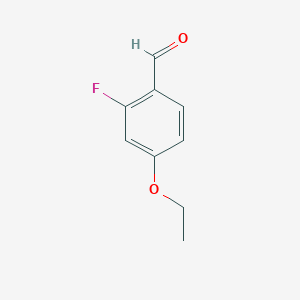
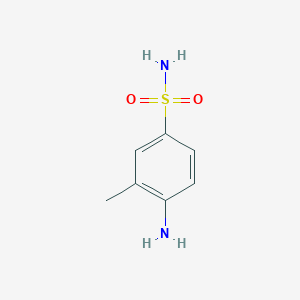
![N-[2-(aminomethyl)benzyl]-N,N-dimethylamine](/img/structure/B112742.png)
